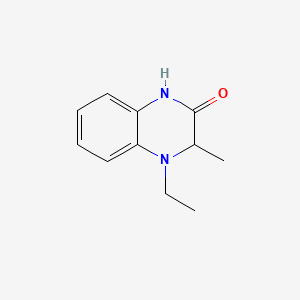

4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-ethyl-3-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-13-8(2)11(14)12-9-6-4-5-7-10(9)13/h4-8H,3H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLMIHCVYBVFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(=O)NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668351 | |

| Record name | 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146740-22-9 | |

| Record name | 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Free Synthesis with Dialkyl Acetylenedicarboxylates

A solvent-free approach for dihydroquinoxalinone synthesis involves reacting substituted phenylenediamines with dialkyl acetylenedicarboxylates. For example, Zarenezhad et al. demonstrated that o-phenylenediamine reacts with diethyl acetylenedicarboxylate under solvent-free conditions to form 3,4-dihydro-1H-quinoxalin-2-ones. Adapting this method, 3-methyl-o-phenylenediamine could be cyclized with diethyl acetylenedicarboxylate to introduce the ethyl group at position 4. The methyl group pre-existing on the diamine would occupy position 3 post-cyclization. This method offers a green chemistry advantage, with reported yields of 70–85% for analogous compounds.

Limitations and Regioselectivity Challenges

The regioselectivity of substituent placement depends on the diamine’s substitution pattern. For instance, meta- or para-substituted phenylenediamines yield isomeric products, complicating the synthesis of 3,4-disubstituted derivatives. To mitigate this, ortho-substituted diamines (e.g., 3-methyl-4-ethyl-o-phenylenediamine) are ideal but require custom synthesis, adding preparatory steps.

Copper-Catalyzed Coupling of 2-Bromoanilines and Amino Acids

Mechanism and Substrate Scope

A robust method for quinoxalinone synthesis involves copper-catalyzed coupling of 2-bromoanilines with α-amino acids. In a study by PMC, 2-bromo-6-methylaniline reacted with glycine under CuCl/DMEDA catalysis to form 8-methyl-3,4-dihydroquinoxalin-2-one in 56% yield. Modifying this protocol, substituting glycine with β-alanine (which introduces an ethyl side chain) and using 2-bromo-3-methylaniline could yield 4-ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Reaction Optimization

Key parameters include:

-

Temperature : 110°C under N₂.

Increasing the amino acid equivalent (2–3 equiv) improves incorporation of the ethyl group, though steric hindrance from β-alanine may reduce yields compared to glycine.

Post-Cyclization Alkylation Strategies

N-Alkylation of Dihydroquinoxalinone Intermediates

Alkylation of pre-formed dihydroquinoxalinones offers a route to introduce substituents. For example, Kumar et al. alkylated 3,4-dihydroquinoxalin-2(1H)-one with benzyl bromide using K₂CO₃ in DMF, achieving 80% yield. Applying this method, sequential alkylation with methyl iodide and ethyl bromide could target the 3- and 4-positions. However, regioselective control remains challenging, as both nitrogen and oxygen atoms may undergo alkylation.

Table 1. Alkylation Conditions for Dihydroquinoxalinones

Electrophilic Aromatic Substitution

Electrophilic substitution on the aromatic ring is limited by the reduced reactivity of the dihydroquinoxalinone core. However, halogenation at positions 3 or 4 followed by cross-coupling (e.g., Suzuki-Miyaura) could introduce ethyl or methyl groups. This approach remains hypothetical, as no direct examples were found in the surveyed literature.

One-Pot Multicomponent Approaches

Combination of o-Aminobenzoic Acids and Alkyl Nitriles

An improved one-pot synthesis from o-aminobenzoic acids and chloroacetonitrile was reported for quinazolinones. Adapting this method, 3-methyl-o-aminobenzoic acid and ethyl cyanoacetate could cyclize to form the target compound. However, this pathway requires validation, as quinoxalinones and quinazolinones differ in ring structure.

Solvent and Catalyst Screening

Green Chemistry and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction could produce 3,4-dihydroquinoxaline derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its biological activities, making it a candidate for drug development. Key therapeutic areas include:

- Anticancer Activity : Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, certain modifications to the structure have shown enhanced activity against prostate cancer cells, suggesting potential as an anticancer agent .

- Antiallergy Properties : Structural modifications of related compounds have led to the development of new prototypes with oral antiallergy activity. These derivatives have demonstrated potency significantly higher than existing treatments like disodium cromoglycate .

- Soluble Guanylate Cyclase Activation : Recent studies have explored the design and synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylate cyclase activators. These compounds are being evaluated for their potential in treating cardiovascular diseases .

Synthetic Organic Chemistry

The versatility of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one in synthetic organic chemistry is notable:

- Radical Addition Reactions : The compound has been successfully used in photocatalytic radical addition reactions to trifluoromethyl ketones, leading to the formation of valuable trifluoromethyl alcohols. This method allows for the synthesis of complex molecules under mild conditions .

- One-Pot Synthesis Protocols : Innovative synthetic routes have been developed that facilitate the efficient production of 3,4-dihydroquinoxalin-2(1H)-ones through tandem reactions. These methods are characterized by high yields and broad substrate scopes, making them attractive for industrial applications .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl and methyl substitutions | Anticancer, antiallergy |

| Related Quinoline Derivative | Different substitution patterns | Varying pharmacological profiles |

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study on the synthesis of novel derivatives showed that specific modifications could enhance anticancer activity against prostate cancer cells by up to tenfold compared to unmodified compounds .

- Case Study 2 : Research into its use as a soluble guanylate cyclase activator revealed promising results in preclinical models, indicating potential therapeutic benefits for cardiovascular conditions .

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound of the quinoxaline family.

2,3-Dimethylquinoxaline: A closely related derivative with similar properties.

4-Phenylquinoxaline: Another derivative with potential biological activities.

Uniqueness

4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups may enhance its lipophilicity and ability to interact with biological membranes.

Biological Activity

Overview

4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features an ethyl group at the 4-position and a keto group at the 2-position of the quinoxaline core. This structural configuration is believed to influence its biological activity significantly.

The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:

- Enzyme Inhibition : This compound may inhibit key enzymes involved in disease processes.

- Receptor Modulation : It could modulate receptor signaling pathways, impacting cellular responses.

- Nucleic Acid Interference : Potential interference with DNA or RNA synthesis may also contribute to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance:

- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Its antifungal properties were also noted in studies involving common pathogenic fungi.

Antiviral Properties

The compound has been investigated for its antiviral capabilities, particularly against HIV. Studies have shown that derivatives of quinoxaline can exhibit inhibitory effects on viral replication. For example:

- HIV Inhibition : Certain derivatives have reported an EC50 value of 0.15 µg/mL against HIV-1, indicating strong antiviral potential .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Several studies have highlighted its efficacy against various cancer cell lines:

- Cell Line Studies : The compound showed IC50 values of 1.9 µg/mL for HCT-116 (colon cancer) and 2.3 µg/mL for MCF-7 (breast cancer), outperforming standard chemotherapy agents like doxorubicin (IC50 3.23 µg/mL) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar quinoxaline derivatives:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quinoxaline | Moderate | Low | Moderate |

| 2-Methylquinoxaline | Low | Moderate | Low |

This table illustrates that while other derivatives may exhibit some biological activity, this compound stands out due to its potent anticancer and antimicrobial properties.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Activity : A study conducted on various synthesized quinoxaline derivatives revealed that modifications at specific positions significantly enhanced anticancer activity. The most active derivative was noted to have an IC50 value comparable to established chemotherapeutics .

- Antiviral Research : Research focusing on the synthesis of quinoxaline nucleosides as anti-HIV agents indicated that modifications similar to those found in 4-Ethyl-3-methyl derivatives could lead to compounds with substantial antiviral efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.